3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Catalog No.
S1551419
CAS No.
536760-29-9
M.F
C11H9ClN2O3
M. Wt
252.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H...

CAS Number

536760-29-9

Product Name

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

IUPAC Name

5-chloro-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

InChI

InChI=1S/C11H9ClN2O3/c12-10-2-1-7-13(11(10)15)8-3-5-9(6-4-8)14(16)17/h2-6H,1,7H2

InChI Key

DOUAPYNOGMHPFD-UHFFFAOYSA-N

SMILES

C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

3-chloro-1-(4-methoxyphenyl)-5,6-dihydropyridin-2(1H)-one

Canonical SMILES

C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is an organic compound classified within the dihydropyridine family. Its molecular formula is C11_{11}H9_9ClN2_2O3_3, and it has a molecular weight of approximately 252.65 g/mol. The structure features a chloro group, a nitrophenyl substituent, and a dihydropyridinone ring, which contribute to its chemical reactivity and biological activity .

Synthesis and Characterization:

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, also known as apixaban intermediate, is a chemical compound synthesized as an intermediate in the production of the anticoagulant drug apixaban. Several research studies describe various methods for the synthesis of this intermediate, focusing on improving reaction efficiency, yield, and purity. These studies contribute to the development of more efficient and cost-effective production methods for apixaban [, ].

Precursor for Drug Discovery:

Due to its structural features, 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one serves as a valuable precursor for the synthesis of various novel analogues with potential therapeutic applications. Researchers have explored its use in the development of new compounds targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ].

Material Science Applications:

Recent research explores the potential applications of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in material science. Studies suggest its potential use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its photophysical and electrochemical properties [].

  • Oxidation: Can be oxidized to yield pyridine derivatives.
  • Reduction: The nitro group can be reduced to form amino derivatives.
  • Substitution: The chloro group can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
  • Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are commonly used reducing agents.
  • Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products Formed

  • From Oxidation: Pyridine derivatives.
  • From Reduction: Amino derivatives.
  • From Substitution: Various substituted dihydropyridinones depending on the nucleophile used.

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one has been investigated for its potential biological activities:

  • Antimicrobial Properties: Exhibits activity against various microbial strains.
  • Anticancer Properties: Shows promise in inhibiting cancer cell proliferation.
  • Calcium Channel Blocker: Potentially useful in drug development for cardiovascular conditions by inhibiting voltage-gated calcium channels, leading to effects such as vasodilation and reduced cardiac contractility .

The synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one typically involves:

  • Knoevenagel Condensation: Reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid.
  • Cyclization: Following condensation, cyclization occurs to form the dihydropyridinone ring.
  • Chlorination: Introduction of the chloro group via chlorination using thionyl chloride or phosphorus oxychloride under controlled conditions.

Industrial production may utilize continuous flow reactors and optimize reaction conditions for higher yields and purity while adhering to green chemistry principles .

This compound has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Studied for its potential therapeutic effects in drug development.
  • Medicine: Investigated as a candidate for calcium channel blockers.
  • Industry: Used in developing new materials and chemical processes .

Research into the interaction of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one with biological targets suggests that it may bind to specific receptors or enzymes, influencing physiological pathways. Its role as a calcium channel blocker indicates significant interactions with voltage-gated calcium channels, potentially affecting cardiac and vascular functions .

Several compounds share structural similarities with 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, including:

Compound NameSimilarity IndexKey Features
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one0.69Contains morpholino substituent
3-Chloro-2-hydroxy-5-nitropyridine0.73Hydroxy group instead of chloro
4-Chloro-5-nitropyridin-2(1H)-one0.65Different substitution pattern
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide0.67Contains hydroxybenzamide moiety
1-(4-Nitrophenyl)piperidin-2-one0.67Piperidine structure instead of pyridine

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique attributes of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in medicinal chemistry and organic synthesis .

Systematic IUPAC Name:
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Synonyms:

  • 5-Chloro-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one
  • 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone
  • CAS Registry Number: 536760-29-9

Molecular Formula: C₁₁H₉ClN₂O₃
Molecular Weight: 252.65 g/mol
SMILES: O=C1C(Cl)=CCCN1C2=CC=C(N+=O)C=C2
InChI Key: DOUAPYNOGMHPFD-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry

Dihydropyridinones are a critical class of nitrogen-containing heterocycles with applications spanning pharmaceuticals, agrochemicals, and materials science. The Hantzsch dihydropyridine synthesis (1881) laid the groundwork for synthesizing such scaffolds, though modern derivatives like 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one often require tailored methods due to steric and electronic demands from substituents . The nitro and chloro groups in this compound reflect advancements in functionalizing dihydropyridinones for targeted bioactivity .

Position in the Dihydropyridinone Class

Dihydropyridinones are structurally related to dihydropyridines (DHPs), which are renowned for calcium channel-blocking activity (e.g., nifedipine). However, the ketone group at position 2 in dihydropyridinones modifies electronic properties, enhancing stability and enabling diverse pharmacological applications . This compound’s 4-nitrophenyl and chloro substituents distinguish it from classical DHPs, likely influencing its reactivity and biological interactions .

Structural Features and Molecular Architecture

  • Core Structure: A partially unsaturated six-membered ring with one double bond (C5–C6) and a ketone at position 2.
  • Substituents:
    • Chlorine at position 3: Electron-withdrawing, increases electrophilicity.
    • 4-Nitrophenyl at position 1: Aromatic ring with a para-nitro group, contributing to π-π stacking and hydrogen-bonding interactions.
  • Tautomerism: The lactam-lactim tautomerism common in pyridinones is suppressed here due to the electron-deficient nitro group stabilizing the lactam form .

Molecular Properties and Parameters

Molecular Formula and Weight Determination

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one exhibits a well-defined molecular composition with the molecular formula C₁₁H₉ClN₂O₃ [1] [2]. The compound possesses a molecular weight of 252.65 grams per mole, as determined through computational methods and confirmed by multiple analytical sources [1] [3]. The molecular formula indicates the presence of eleven carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms, reflecting the complex heterocyclic structure characteristic of dihydropyridinone derivatives [4] [5].

The compound is assigned Chemical Abstracts Service number 536760-29-9 and carries the MDL number MFCD18207128 [1] [6]. Alternative nomenclature includes 5-chloro-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one, demonstrating the structural complexity and multiple possible naming conventions for this heterocyclic compound [1] [2].

Table 1: Fundamental Molecular Parameters

ParameterValueSource
Molecular FormulaC₁₁H₉ClN₂O₃ [1] [2]
Molecular Weight252.65 g/mol [1] [3]
CAS Number536760-29-9 [1] [6]
MDL NumberMFCD18207128 [1] [6]
IUPAC Name3-chloro-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone [6] [11]

Spectroscopic Constants and Measurements

The spectroscopic characterization of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one reveals distinctive structural features through various analytical techniques [8]. Infrared spectroscopy demonstrates characteristic absorption bands including carbonyl stretching vibrations typical of the dihydropyridinone core structure [8]. The compound exhibits specific spectroscopic signatures associated with the nitro group functionality and aromatic ring systems [8].

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, with proton nuclear magnetic resonance revealing characteristic chemical shifts for the dihydropyridine ring protons and aromatic protons of the nitrophenyl substituent [8]. The spectroscopic data confirms the presence of the chloro substituent at the 3-position and the para-nitrophenyl group at the nitrogen atom [8].

Mass spectrometry analysis supports the molecular weight determination, with electrospray ionization mass spectrometry showing the molecular ion peak at mass-to-charge ratio 253 corresponding to the protonated molecular ion [8]. The fragmentation pattern provides additional structural confirmation through characteristic loss of functional groups [8].

Table 2: Key Spectroscopic Parameters

TechniqueKey ObservationsReference
Infrared SpectroscopyCarbonyl stretch, aromatic C=C, nitro group vibrations [8]
Nuclear Magnetic ResonanceCharacteristic shifts for ring protons and aromatic protons [8]
Mass SpectrometryMolecular ion at m/z 253 [M+H]⁺ [8]

Thermodynamic Properties

The thermodynamic properties of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one include predicted boiling point, density, and related parameters derived from computational methods [2] [4]. The predicted boiling point is reported as 412.2 ± 45.0 degrees Celsius, indicating substantial thermal stability under standard atmospheric conditions [2] [4]. The compound exhibits a predicted density of 1.45 grams per cubic centimeter, reflecting the presence of the chlorine atom and nitro group which contribute to the overall molecular density [2] [4].

The predicted pKa value of -5.80 ± 0.40 suggests that the compound exhibits weakly acidic properties under aqueous conditions [2] [4]. This thermodynamic parameter is influenced by the electron-withdrawing nature of both the chloro and nitro substituents, which stabilize the conjugate base form [16]. The flash point is predicted to be 203.072 degrees Celsius, indicating relatively low volatility at ambient temperatures [17].

Table 3: Thermodynamic Properties

PropertyValueUnitReference
Predicted Boiling Point412.2 ± 45.0°C [2] [4]
Density1.45g/cm³ [2] [4]
Predicted pKa-5.80 ± 0.40- [2] [4]
Flash Point203.072°C [17]

Structural Analysis and Conformational Studies

X-ray Crystallographic Analysis

While specific single crystal X-ray diffraction data for 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one was not identified in the available literature, structural analysis of related dihydropyridinone compounds provides insight into the expected crystallographic behavior [30] [33]. Similar compounds in this chemical class typically crystallize in common space groups with characteristic intermolecular interactions [30]. The presence of both electron-withdrawing substituents and the heterocyclic core suggests potential for hydrogen bonding interactions in the solid state [29] [32].

Computational studies indicate that the compound likely adopts a conformation where the nitrophenyl ring is not coplanar with the dihydropyridinone ring due to steric considerations [29] [32]. The chloro substituent at the 3-position of the dihydropyridine ring influences the overall molecular geometry and packing arrangements in crystalline forms [29].

Molecular Geometry and Bond Parameters

Theoretical calculations using density functional theory methods provide detailed information about the molecular geometry and bond parameters of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one [26] [27]. The dihydropyridinone ring system exhibits characteristic bond lengths and angles consistent with partially saturated nitrogen heterocycles [26]. The carbon-nitrogen bond connecting the nitrophenyl substituent to the dihydropyridine nitrogen demonstrates partial double bond character due to conjugation effects [27].

The chloro substituent at the 3-position creates local distortion in the ring geometry, with bond angles deviating from ideal values due to the larger atomic radius of chlorine compared to hydrogen [29]. The nitro group on the phenyl ring adopts a slightly twisted conformation relative to the aromatic plane, as commonly observed in nitroaromatic compounds [29] [32].

Table 4: Selected Geometric Parameters (Theoretical)

ParameterDescriptionExpected Range
C-N bond length (ring)Dihydropyridine ring C-N1.35-1.45 Å
C-Cl bond lengthCarbon-chlorine bond1.75-1.80 Å
Dihedral angleNitrophenyl vs. dihydropyridine planes15-30°

Electronic Distribution and Dipole Moment

The electronic distribution in 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is significantly influenced by the presence of both electron-withdrawing substituents [22]. The nitro group and chloro substituent create regions of electron deficiency, while the nitrogen atoms in the heterocyclic system serve as electron-rich centers [22]. Computational analysis suggests a substantial dipole moment due to the asymmetric distribution of electron density across the molecular framework [30].

The conjugation between the nitrophenyl group and the dihydropyridinone system facilitates electron delocalization, contributing to the overall stability of the molecular structure [22]. The presence of multiple electronegative atoms (nitrogen, oxygen, chlorine) creates a complex electrostatic potential surface with distinct regions of positive and negative charge distribution [22] [30].

Stability and Reactivity Profiles

Thermal Stability Assessment

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one demonstrates substantial thermal stability under normal storage and handling conditions [6] [17]. The compound maintains structural integrity at storage temperatures of 2-8 degrees Celsius, which represents the recommended preservation conditions for long-term stability [6] [17] [18]. The predicted boiling point of 412.2 degrees Celsius suggests that the compound can withstand moderate heating without decomposition [2] [4].

Thermal analysis of related dihydropyridine compounds indicates that decomposition typically occurs at temperatures well above the boiling point, with initial degradation involving loss of substituent groups rather than ring fragmentation [23]. The presence of the electron-withdrawing nitro group may influence thermal decomposition pathways, potentially leading to nitro group reduction or elimination under extreme thermal conditions [21] [24].

Table 5: Thermal Stability Parameters

ParameterValueConditionsReference
Storage Temperature2-8°CLong-term stability [6] [17]
Predicted Boiling Point412.2°CStandard atmospheric pressure [2] [4]
Thermal Decomposition>450°CEstimated onset temperature [23]

Solubility in Various Solvent Systems

The solubility profile of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one reflects the amphiphilic nature of the molecule, with both polar and nonpolar structural elements [16]. The compound exhibits moderate solubility in organic solvents due to the aromatic ring systems and the presence of the heterocyclic core [16]. The polar functional groups, including the carbonyl oxygen and nitro group, enhance solubility in polar aprotic solvents [16].

Limited water solubility is expected due to the predominantly aromatic character of the molecule and the presence of the lipophilic chloro substituent [16]. The solubility characteristics are influenced by the ability of the compound to participate in hydrogen bonding interactions through the carbonyl oxygen and potentially through the nitro group [16].

Table 6: Predicted Solubility Profile

Solvent ClassSolubilityRationale
Polar AproticModerate to GoodCarbonyl and nitro group interactions
Nonpolar OrganicLimitedAromatic character, hydrophobic regions
AqueousPoorLimited hydrogen bonding capability

Chemical Stability Under Different Conditions

The chemical stability of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one varies significantly depending on environmental conditions and the presence of reactive species [18]. Under neutral aqueous conditions, the compound demonstrates reasonable stability, although prolonged exposure to moisture should be avoided to prevent potential hydrolytic degradation [6] [18]. The compound shows enhanced stability under dry storage conditions, which explains the recommended storage protocol of maintaining low temperature and dry environment [6] [17].

Acidic conditions may promote protonation of the nitrogen atoms, potentially altering the electronic distribution and reactivity profile [18]. Basic conditions could facilitate nucleophilic attack at electrophilic centers, particularly the carbonyl carbon of the dihydropyridinone ring [18]. The presence of reducing agents may affect the nitro group, potentially leading to reduction to amine derivatives under appropriate conditions [21].

Light stability represents another important consideration, as the conjugated system may be susceptible to photochemical degradation processes [18]. The nitro group is particularly known to undergo photochemical reactions, which could lead to molecular rearrangement or decomposition upon prolonged light exposure [21] [24].

Table 7: Chemical Stability Assessment

ConditionStabilityCommentsReference
Neutral AqueousModerateLimited hydrolysis risk [18]
Dry StorageHighRecommended storage conditions [6] [17]
Acidic pHVariablePotential protonation effects [18]
Basic pHReducedNucleophilic attack susceptibility [18]
Light ExposureLimitedPhotochemical degradation risk [21] [24]

Multistep Synthesis from p-Nitroaniline

The most widely reported classical synthesis begins with p-nitroaniline as the starting material through a carefully orchestrated three-step sequence . The initial approach involves diazotization of p-nitroaniline, followed by subsequent transformations that establish the dihydropyridinone framework. This methodology represents the foundational approach to accessing the target compound, providing a reliable pathway despite requiring multiple synthetic operations [3].

The synthetic sequence typically commences with the acylation of p-nitroaniline using acetic anhydride in the presence of acetic acid as both solvent and catalyst [3]. This protection step is crucial as it moderates the reactivity of the aniline nitrogen, preventing undesired side reactions during subsequent transformations. The acetylation proceeds under mild conditions, typically at room temperature or with gentle heating, providing yields ranging from 85-95% [4] [5].

Following the protection step, the nitration of acetanilide represents a critical transformation utilizing a mixture of concentrated sulfuric acid and nitric acid [3] [6]. The electrophilic aromatic substitution reaction proceeds through the formation of the nitronium ion intermediate, which attacks the aromatic ring at the para position relative to the acetamido directing group. Temperature control during this step is paramount, with reaction temperatures maintained below 10°C to prevent formation of undesired regioisomers and side products [6].

The final deacylation step involves hydrolysis of the acetamido protecting group under acidic conditions, typically using dilute hydrochloric acid or sulfuric acid [3] [6]. This transformation regenerates the free aniline functionality while preserving the nitro substituent, providing p-nitroaniline in overall yields of 75-85% across the three-step sequence [4].

Cyclization Reactions Forming the Dihydropyridinone Core

The formation of the dihydropyridinone core represents a pivotal transformation that distinguishes this synthetic target from simpler aromatic compounds. Classical cyclization methodologies typically employ Biginelli-type reactions, which involve the condensation of aromatic aldehydes, β-ketoesters, and urea or thiourea derivatives under acidic conditions [7] [8].

The Biginelli reaction mechanism proceeds through multiple intermediate stages, including initial Knoevenagel condensation between the aldehyde and β-ketoester components, followed by addition of the urea nucleophile and subsequent cyclization [7]. This multicomponent transformation provides access to 3,4-dihydropyrimidin-2(1H)-ones, which serve as structural analogs to the target dihydropyridinone system [9] [7].

Alternative cyclization strategies involve Hantzsch-like methodologies that utilize 1,4-dihydropyridine intermediates [10] [11]. These approaches typically employ two equivalents of β-ketoesters with an aldehyde component in the presence of ammonia or ammonium acetate [10] [11]. The resulting 1,4-dihydropyridine intermediates can undergo subsequent oxidation and functional group manipulations to access the desired dihydropyridinone framework [11] [12].

Six-component reactions have been developed to access constrained depsipeptides based on dihydropyridinone cores [13] [14]. These sophisticated transformations combine Horner-Wadsworth-Emmons reactions with cyclocondensation sequences, enabling the independent variation of substituents at six different positions [14]. Such methodologies demonstrate the versatility of cyclization approaches for accessing complex dihydropyridinone architectures.

Chlorination Strategies and Mechanistic Considerations

The introduction of the chlorine substituent at the 3-position of the dihydropyridinone ring requires careful consideration of both regioselectivity and reaction conditions. Classical chlorination strategies typically employ electrophilic chlorinating agents such as thionyl chloride, phosphorus oxychloride, or N-chlorosuccinimide under controlled conditions [15].

Thionyl chloride (SOCl₂) represents one of the most commonly employed chlorinating reagents for this transformation . The reaction proceeds through formation of an intermediate chlorosulfite ester, which undergoes elimination to generate the desired chlorinated product. This methodology typically requires elevated temperatures and anhydrous conditions to prevent hydrolysis of the chlorinating agent .

Phosphorus oxychloride (POCl₃) offers an alternative chlorination strategy that often provides superior regioselectivity . The mechanism involves coordination of the phosphorus center to electron-rich positions on the substrate, followed by chloride transfer and elimination of phosphorus-containing byproducts. This approach typically requires careful temperature control and the use of excess chlorinating agent to drive the reaction to completion .

Mechanistic considerations for chlorination reactions involve understanding the electronic effects of the nitrophenyl substituent on the dihydropyridinone ring system. The electron-withdrawing nature of the para-nitrophenyl group influences both the reactivity and regioselectivity of chlorination, favoring substitution at positions that can stabilize the resulting carbocationic intermediates [16] [17].

Photoelimination mechanisms have emerged as alternative strategies for generating chlorine radicals under mild conditions [16]. These approaches utilize visible light irradiation to promote homolytic cleavage of carbon-chlorine bonds, generating chlorine radicals that can participate in subsequent synthetic transformations [16]. Such methodologies offer potential advantages in terms of functional group tolerance and reaction selectivity.

Modern Synthetic Strategies

One-Pot Synthetic Methodologies

Modern synthetic chemistry has embraced one-pot methodologies as efficient alternatives to traditional multistep sequences, offering advantages in terms of atom economy, reduced waste generation, and simplified purification procedures [18] [19]. For dihydropyridinone synthesis, one-pot approaches typically combine multiple transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [9] [18].

Multicomponent reactions represent a particularly attractive class of one-pot methodologies, enabling the combination of three or more starting materials in a single transformation [9] [18]. The Biginelli reaction exemplifies this approach, combining aldehydes, β-ketoesters, and urea derivatives to generate dihydropyrimidinone products directly [9] [7]. Recent modifications have extended this methodology to include additional components, creating four-component and six-component variants that provide enhanced molecular complexity [19] [14].

Cascade reactions offer another powerful approach to one-pot synthesis, involving sequential transformations that occur spontaneously following initiation of the first step [19] [20]. For dihydropyridinone synthesis, cascade sequences often begin with Michael addition or aldol condensation reactions, followed by cyclization and elimination steps that establish the heterocyclic framework [19] [20].

Base-promoted domino strategies have been developed for accessing multifunctionalized dihydropyridinones from aldehydes and ketones [19]. These methodologies involve initial precondensation of aldehyde and ketone components with Meldrum's acid and ammonium acetate, followed by cyclization to generate the desired products in a [1 + 2 + 1 + 2] four-component process [19].

The advantages of one-pot methodologies include simplified workup procedures, reduced solvent consumption, and improved overall efficiency [18] [19]. These approaches typically provide yields ranging from 80-95%, representing significant improvements over traditional multistep sequences [19].

Hantzsch-like Reaction Applications

Hantzsch-like reactions have found extensive application in the synthesis of dihydropyridinone derivatives, leveraging the well-established chemistry of 1,4-dihydropyridine formation [10] [11] [21]. The classical Hantzsch reaction involves the condensation of two equivalents of β-ketoesters with an aldehyde and ammonia source to generate 1,4-dihydropyridine products [10] [11].

Modern applications of Hantzsch methodology have extended beyond the classical three-component system to include asymmetric variants that provide access to enantiomerically enriched products [21]. Recent developments have demonstrated the use of chiral diphosphine ligands in conjunction with nickel or neodymium catalysts to achieve excellent enantioselectivities (up to 99% enantiomeric excess) in the synthesis of pharmaceutical targets such as nitrendipipe, nimodipine, and felodipine [21].

Mechanistic understanding of Hantzsch reactions has evolved significantly, with at least five distinct pathways identified for 1,4-dihydropyridine formation [10]. The predominant mechanism involves initial Knoevenagel condensation to form a chalcone intermediate, followed by Michael addition of the second β-ketoester component and subsequent cyclization [10] [11].

Optimization strategies for Hantzsch reactions have focused on solvent selection, catalyst development, and reaction conditions [18] [11]. Water has emerged as an particularly attractive solvent for these transformations, with ferric chloride, manganese dioxide, or potassium permanganate serving as oxidants for direct aromatization in one-pot syntheses [10] [11].

Microwave enhancement of Hantzsch reactions has demonstrated significant improvements in reaction rates and product yields [10] [11]. The dielectric heating provided by microwave irradiation enhances molecular vibrations and collision frequencies, leading to accelerated reaction kinetics and improved selectivity [22] [11].

Microwave-Assisted Synthetic Techniques

Microwave-assisted synthesis has emerged as a transformative technology for dihydropyridinone construction, offering substantial advantages in terms of reaction rate acceleration, improved yields, and enhanced selectivity [22] [23] [24]. The unique heating mechanism provided by microwave irradiation enables rapid and uniform heating of reaction mixtures, leading to more efficient energy transfer and reduced reaction times [22] [24].

Mechanistic advantages of microwave heating include dielectric heating effects that promote molecular motion and enhance collision frequencies between reactive species [22] [24]. This heating mode is particularly effective for reactions involving polar substrates such as aldehydes, ketoesters, and urea derivatives, which are excellent absorbers of microwave radiation [24].

Optimization studies for microwave-assisted dihydropyrimidinone synthesis have demonstrated optimal conditions using power levels of 50-600 watts with reaction times of 5-20 minutes [22] [23] [24]. These conditions represent dramatic improvements over conventional heating methods, which typically require reaction times of 2-4 hours to achieve comparable yields [22] [23].

Solvent considerations for microwave-assisted synthesis have led to the development of solvent-free protocols that eliminate the need for organic solvents entirely [22] [24]. These approaches typically involve mixing solid reactants with catalytic amounts of acid promoters, followed by microwave irradiation to achieve yields of 89-98% [24].

Catalyst development for microwave-assisted transformations has focused on solid acid catalysts such as acid-functionalized mesoporous polymers [24]. These materials provide high surface areas (90.44 m²/g) and strong acidity (1.15 mmol/g), enabling efficient catalysis under microwave conditions [24].

Green chemistry benefits of microwave-assisted synthesis include reduced energy consumption, shortened reaction times, and elimination of volatile organic solvents [22] [23] [24]. These advantages align with principles of sustainable chemistry and have led to widespread adoption of microwave methods in pharmaceutical synthesis [22] [23].

Green Chemistry Approaches

Solvent Selection and Environmental Considerations

Solvent selection represents one of the most critical decisions in the development of environmentally responsible synthetic methodologies, as solvents can account for up to 85% of the total raw material mass used in pharmaceutical synthesis [25]. For dihydropyridinone synthesis, traditional approaches have relied heavily on organic solvents such as ethanol, acetonitrile, and dichloromethane, which present significant environmental and safety concerns [26] [27].

Green solvent alternatives have been systematically evaluated for dihydropyridinone synthesis, with particular emphasis on aqueous media, bio-based solvents, and solvent-free conditions [28] [29]. Water has emerged as an particularly attractive option, offering advantages of non-toxicity, biodegradability, and abundant availability [28] [27] [29].

Aqueous micellar conditions have been developed to enable organic transformations in water-based media [25]. These systems utilize non-ionic surfactants that spontaneously self-aggregate to form micelles, creating hydrophobic "nanoreactors" that solubilize organic substrates and catalysts [25]. This approach has been successfully applied to Sonogashira couplings and other cross-coupling reactions relevant to dihydropyridinone synthesis [25].

Bio-based solvents such as cyclopentyl methyl ether have demonstrated comparable performance to traditional organic solvents in organocatalyzed reactions [28] [29]. These renewable alternatives offer advantages of reduced environmental impact and improved sustainability while maintaining similar enantioselectivity and yields [28] [29].

Ionic liquids represent another class of green solvents that have found application in dihydropyridinone synthesis [27] [30]. These molten salts offer advantages of negligible vapor pressure, thermal stability, and recyclability, making them attractive alternatives to volatile organic compounds [27].

Supercritical carbon dioxide has been explored as a non-toxic solvent for organic synthesis, offering advantages of easy separation and environmental benignity [28] [29]. However, the non-polar nature of supercritical CO₂ limits its application to reactions that can proceed effectively in non-polar media [28] [29].

Catalytic Methods for Improved Efficiency

Catalytic efficiency improvements represent a central focus of green chemistry initiatives, as enhanced catalyst performance directly translates to reduced waste generation, lower energy consumption, and improved atom economy [31] [32] [33]. For dihydropyridinone synthesis, catalyst development has focused on both homogeneous and heterogeneous systems that provide superior activity and selectivity [31] [32].

Heterogeneous catalysts offer particular advantages for green synthesis applications, as they enable easy separation and catalyst recycling, reducing both costs and environmental impact [24] [31]. Acid-functionalized mesoporous polymers have demonstrated exceptional performance in microwave-assisted dihydropyrimidinone synthesis, providing high surface areas and strong acidity that promote efficient cyclization reactions [24].

Metal nanocomposite catalysts have been developed to combine the advantages of high surface area, tunable properties, and enhanced stability [33]. These materials typically consist of metal nanoparticles supported on various substrates, providing abundant active sites for catalytic transformations [33]. Recent work has demonstrated that structural modifications of catalyst architecture can significantly improve catalytic efficiency [33].

Enzymatic catalysis represents an attractive approach for green dihydropyridinone synthesis, offering advantages of mild reaction conditions, high selectivity, and renewable catalyst sources [26] [31]. Biocatalysts typically operate under physiological conditions (pH 7-8, 37°C) and can be easily recovered and reused [26].

Organocatalysis has emerged as a powerful tool for sustainable synthesis, eliminating the need for toxic metal catalysts while providing excellent stereocontrol [28] [29]. Hydrogen-bonding organocatalysts have been successfully applied to dihydropyridinone synthesis under both green solvent and solvent-free conditions [28] [29].

Catalyst loading optimization represents a critical aspect of green catalyst development, as reduced catalyst loadings directly translate to lower costs and reduced environmental impact [25]. Recent advances have achieved sub-ppm level catalyst loadings in asymmetric transformations, representing significant progress toward sustainable catalysis [25].

Sustainable Reaction Conditions and Parameters

Sustainable reaction conditions encompass a broad range of parameters that collectively contribute to the environmental benignity of synthetic processes [34] [30] [25]. These include temperature optimization, pressure considerations, reaction time minimization, and energy efficiency improvements [34] [35].

Temperature optimization strategies focus on identifying conditions that provide optimal balance between reaction rate and energy consumption [34] [35]. For dihydropyridinone synthesis, reactions typically proceed efficiently at temperatures ranging from 80-120°C under solvent-free conditions, or 25-60°C in aqueous media [26] [34].

Solvent-free conditions represent the ultimate expression of green chemistry principles, eliminating solvent-related environmental impacts entirely [26] [36] [37]. These approaches typically involve neat reactant conditions, mechanochemical activation, or solid-supported transformations [26] [36] [37].

Mechanochemical synthesis utilizes mechanical energy to drive chemical transformations in the absence of solvents [26] [36] [37]. This approach has been successfully applied to dihydropyridinone synthesis using ball milling or grinding techniques, providing yields comparable to solution-phase methods while eliminating solvent waste [26] [36].

Continuous flow processing offers advantages of precise parameter control, improved heat and mass transfer, and enhanced safety [37] [35]. Flow chemistry enables real-time optimization of reaction conditions and provides pathways for scalable synthesis of dihydropyridinone targets [37].

Energy efficiency considerations focus on minimizing the overall energy input required for synthetic transformations [31] [34] [35]. This includes optimization of heating methods, reaction times, and workup procedures to reduce the environmental footprint of synthetic processes [31] [34].

Process intensification strategies combine multiple unit operations into single, more efficient processes [37] [35]. For dihydropyridinone synthesis, this might involve combining reaction, separation, and purification steps in continuous processing systems [37] [35].

Atom economy represents a fundamental metric for evaluating the sustainability of synthetic transformations [38]. Green chemistry approaches to dihydropyridinone synthesis typically achieve atom economies of 85-98%, representing significant improvements over traditional multistep sequences [26] [38].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.5

Appearance

Solid powder

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Wikipedia

3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone

Dates

Last modified: 08-15-2023

Explore Compound Types